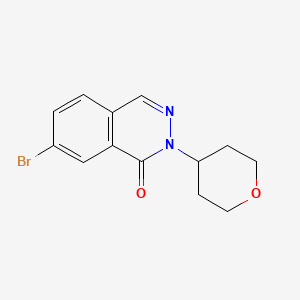
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a tetrahydro-2H-pyran group in its structure suggests that it may have unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the phthalazinone core.
Cyclization: Formation of the tetrahydro-2H-pyran ring.
Coupling Reactions: Combining the brominated phthalazinone with the tetrahydro-2H-pyran moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Applications De Recherche Scientifique
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Brominated Compounds: Other organic molecules containing bromine atoms.
Tetrahydro-2H-pyran Derivatives: Compounds with similar ring structures.
Uniqueness
7-Bromo-2-(tetrahydro-2H-pyran-4-yl)phthalazin-1(2H)-one is unique due to the combination of its brominated phthalazinone core and the tetrahydro-2H-pyran group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H13BrN2O2 |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
7-bromo-2-(oxan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-2-1-9-8-15-16(13(17)12(9)7-10)11-3-5-18-6-4-11/h1-2,7-8,11H,3-6H2 |
Clé InChI |
FUZBMIAFAHILDA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2C(=O)C3=C(C=CC(=C3)Br)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



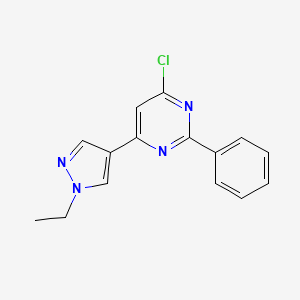

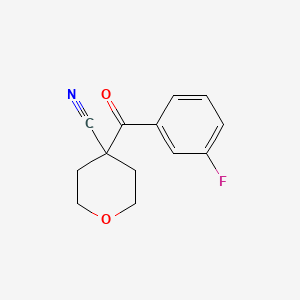


![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)

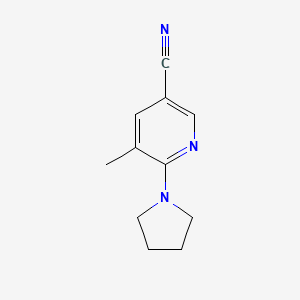


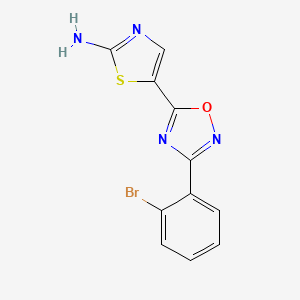
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)

